molecular formula C13H13N3O2S B11726440 [(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea

[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea

Cat. No.: B11726440
M. Wt: 275.33 g/mol
InChI Key: FPXKMPXWEPHWGF-NVNXTCNLSA-N
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Description

[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a furan ring substituted with a methoxyphenyl group and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea typically involves the reaction of 5-(4-methoxyphenyl)furan-2-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: It is being investigated for its potential therapeutic applications, including its use as an enzyme inhibitor and in drug design.

    Industry: The compound is used in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of [(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, thereby affecting cellular signaling pathways and processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea can be compared with other similar compounds such as:

    [(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione: This compound has a similar structure but contains an imidazolidine-2,4-dione moiety instead of a thiourea group.

    [(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]benzenesulfonamide: This compound contains a benzenesulfonamide group instead of a thiourea moiety.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

[(Z)-[5-(4-methoxyphenyl)furan-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C13H13N3O2S/c1-17-10-4-2-9(3-5-10)12-7-6-11(18-12)8-15-16-13(14)19/h2-8H,1H3,(H3,14,16,19)/b15-8-

InChI Key

FPXKMPXWEPHWGF-NVNXTCNLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC(=S)N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=S)N

Origin of Product

United States

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